molecular formula C11H10N2S2 B2400445 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine CAS No. 685107-86-2

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

Cat. No.: B2400445
CAS No.: 685107-86-2
M. Wt: 234.34
InChI Key: HEPFIWLKXAMAKC-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine typically involves the reaction of 2-thienylpyrimidine with allyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired compound through the coupling of the thienyl and pyrimidine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thienyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrimidine or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrimidine or thienyl rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for various interactions, including hydrogen bonding and coordination with metal ions, which can influence biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is unique due to the presence of both an allylsulfanyl group and a thienyl group attached to a pyrimidine ring

Properties

IUPAC Name

2-prop-2-enylsulfanyl-4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S2/c1-2-7-15-11-12-6-5-9(13-11)10-4-3-8-14-10/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPFIWLKXAMAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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